6-Chloro-1,3-diazinane-2,4-dione
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Overview
Description
6-Chlorouracil is a halogenated derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a chlorine atom at the 6th position of the uracil ring. The molecular formula of 6-Chlorouracil is C4H3ClN2O2, and it has a molecular weight of 146.53 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorouracil can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with a suitable nucleophile . Additionally, the Grignard reagent obtained from 6-halouracil can react with S-phenyl benzenesulfonothiolate to yield 6-Chlorouracil .
Industrial Production Methods: Industrial production of 6-Chlorouracil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nucleophilic substitution and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorouracil undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the uracil ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as N-arylformylamine can be used to introduce different substituents at the 6th position.
Oxidation: Strong oxidizing agents can be employed to oxidize the uracil derivatives.
Major Products Formed: The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups attached to the uracil ring .
Scientific Research Applications
6-Chlorouracil has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chlorouracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells . The molecular targets include thymidylate synthase, an enzyme critical for DNA synthesis .
Comparison with Similar Compounds
5-Fluorouracil: Another halogenated uracil derivative used in cancer treatment.
6-Chloro-3-methyluracil: A methylated derivative of 6-Chlorouracil with similar properties.
Comparison: 6-Chlorouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Fluorouracil, 6-Chlorouracil has different reactivity and applications . The presence of the chlorine atom at the 6th position makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C4H5ClN2O2 |
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Molecular Weight |
148.55 g/mol |
IUPAC Name |
6-chloro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5ClN2O2/c5-2-1-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9) |
InChI Key |
XOQWHURKLJAAND-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)Cl |
Origin of Product |
United States |
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